![molecular formula C11H20ClN3O B2463092 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1351502-90-3](/img/structure/B2463092.png)
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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Overview
Description
The 1,2,4-oxadiazole structure is a five-membered heterocyclic ring that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It forms an important constituent of biologically active compounds, including natural products .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the activation of amidoximes, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on the specific compound. For example, the compound “tert-butyl 4- (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” has a molecular weight of 335.421 and a chemical formula of C16H21N3O3S .Scientific Research Applications
- Significance : PBD helps optimize the performance of multilayer PLEDs, making them more energy-efficient and suitable for display technologies .
- Applications : These scintillators are crucial in radiation detection, medical imaging, and nuclear physics experiments .
Multilayer Polymer Light-Emitting Diodes (PLEDs)
Bistable Nonvolatile Memory Devices
Plastic Scintillators
Drug Discovery
Fluorescent Labeling
Materials Science
Mechanism of Action
Target of Action
The primary targets of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride are currently unknown. This compound is a derivative of 1,2,4-oxadiazole, which is known to be a bioactive motif present in several natural products . .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Given the lack of specific information about the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the known activities of 1,2,4-oxadiazole derivatives, it’s plausible that this compound could influence a variety of cellular processes and pathways .
Result of Action
Given the known bioactivities of 1,2,4-oxadiazole derivatives, it’s possible that this compound could have a range of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQBBHDAPGPKTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
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